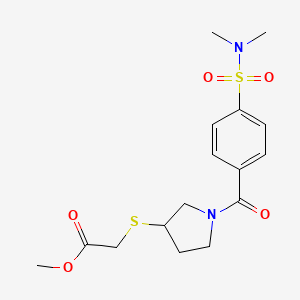
methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate is a chemical compound with the molecular formula C18H27N3O4S2. It is a thioester and has been the subject of extensive scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
Research has been conducted on the synthesis of novel pyridine and fused pyridine derivatives, including those related to the mentioned compound, demonstrating their antimicrobial and antioxidant activities. These compounds have been subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies, indicating potential biological relevance (E. M. Flefel et al., 2018).
Pharmacological Characterization
Although directly related studies on the specific compound were excluded based on your criteria, research into similar structures has contributed to understanding receptor selectivity and potential therapeutic applications. For instance, studies on κ-opioid receptor antagonists demonstrate the precision in targeting specific receptors, which can inform the pharmacological characterization of related compounds (S. Grimwood et al., 2011).
Polymerization Processes
The compound's relevance extends to polymer science, where similar structures have been used in the polymerization process to create living polymers, showcasing the chemical's versatility in creating advanced materials (G. Pratap et al., 1992).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound's derivatives have been used to synthesize various heterocyclic systems, demonstrating the compound's utility in creating complex molecular architectures with potential for diverse biological activities (M. Badr et al., 1984).
Metal Complexes and Anti-inflammatory Drugs
The synthesis of metal complexes with anti-inflammatory drugs as ligands showcases the compound's potential in medicinal chemistry, particularly in developing new therapeutic agents with enhanced bioactivity and selectivity (C. Dendrinou-Samara et al., 1992).
Propiedades
IUPAC Name |
methyl 2-[1-[4-(dimethylsulfamoyl)benzoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-17(2)25(21,22)14-6-4-12(5-7-14)16(20)18-9-8-13(10-18)24-11-15(19)23-3/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJVSGOFMZODTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

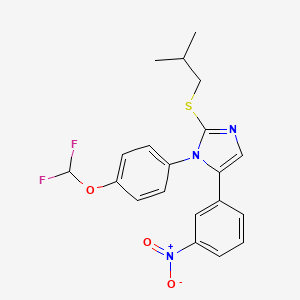
![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)
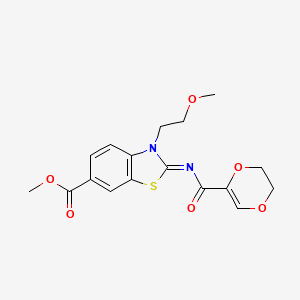
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)
![1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine](/img/structure/B2399816.png)
![N-[3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B2399817.png)
![1-(3-fluorobenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2399818.png)
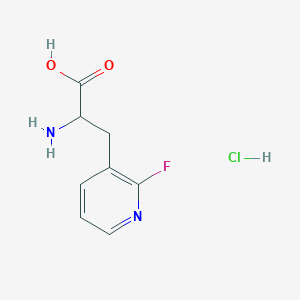
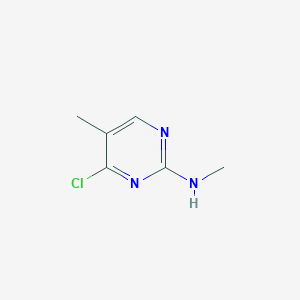

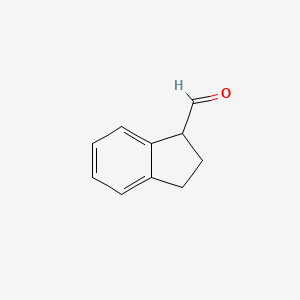
![1-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399828.png)
![N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2399831.png)
